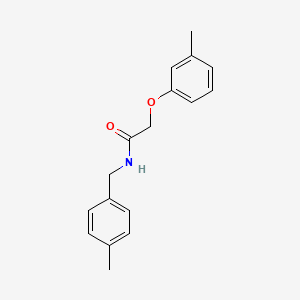![molecular formula C16H13ClF3N3O3 B4062911 3-chloro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4062911.png)
3-chloro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Overview
Description
3-chloro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide, also known as Compound A, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound has been found to exhibit promising properties in the treatment of various diseases, including cancer and inflammatory disorders.
Scientific Research Applications
Mosquito Development Inhibition
Research has identified substituted benzamides, similar to 3-chloro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide, as highly effective inhibitors of mosquito development. These compounds, such as SIR-8514, have shown potential in controlling larval populations of certain mosquito species at low application rates. This application is significant for reducing the spread of mosquito-borne diseases and managing mosquito populations in various environments (Schaefer et al., 1978).
Advanced Polymer Synthesis
Further research has explored the synthesis of well-defined aromatic polyamides from substituted benzamides. These studies have led to the development of block copolymers containing aramide with low polydispersity, demonstrating the utility of these compounds in creating materials with specific molecular weights and properties. Such advancements in polymer chemistry open up new possibilities in material science and engineering, including the fabrication of novel polymer-based devices and materials (Yokozawa et al., 2002).
Anion Binding Studies
The structural and anion binding properties of amide receptors based on tris(2-aminoethyl)amine with nitro functionalized aryl substitutions have been thoroughly investigated. These studies have revealed the effects of positional isomerism on anion binding and selectivity, contributing to a deeper understanding of receptor-anion interactions. This research is crucial for the development of sensors and devices aimed at detecting specific anions in various environments, which has implications for environmental monitoring, healthcare diagnostics, and chemical manufacturing (Ravikumar et al., 2010).
Antitumor Activity
Compounds structurally related to 3-chloro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide have been synthesized and evaluated for their anti-tumor activity. These studies have shown that certain benzamide derivatives can alkylate DNA exclusively at adenines in the minor groove, displaying a high degree of DNA interstrand cross-linking ability. Such findings underscore the potential of these compounds in cancer therapy, particularly in targeting specific DNA sequences or structures to inhibit cancer cell proliferation (Prakash et al., 1991).
properties
IUPAC Name |
3-chloro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3/c17-12-3-1-2-10(8-12)15(24)22-7-6-21-13-5-4-11(16(18,19)20)9-14(13)23(25)26/h1-5,8-9,21H,6-7H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQXMQALKBZVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-fluorophenyl)-2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062837.png)
![N-(3-isopropoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4062849.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B4062855.png)
![8-quinolinyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4062859.png)
![ethyl 4-{[(4-phenoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4062861.png)
![2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4062868.png)

![2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4062881.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062888.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4062893.png)

![N-{1-[4-ethyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062907.png)
![ethyl 1-[N-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4062912.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4062913.png)